molecular formula C13H16N4 B2525075 2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034375-81-8

2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2525075
CAS No.: 2034375-81-8
M. Wt: 228.299
InChI Key: VIBVHSSJAXMMMX-UHFFFAOYSA-N
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Description

2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a triazole ring and a tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method starts with the preparation of the 4-methyl-4H-1,2,4-triazole-3-methanol, which is then reacted with a suitable tetrahydroisoquinoline derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The triazole ring and tetrahydroisoquinoline structure allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-4H-1,2,4-triazole-3-methanol
  • 4-methyl-4H-1,2,4-triazole-3-thiol
  • 1,2,3,4-tetrahydroisoquinoline

Uniqueness

What sets 2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline apart from similar compounds is its combined structural features, which confer unique chemical and biological properties

Biological Activity

The compound 2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline (THIQ) and triazole, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings in the literature.

Structure and Synthesis

The compound consists of a tetrahydroisoquinoline core linked to a 4-methyl-4H-1,2,4-triazole moiety. The synthesis typically involves multi-step chemical reactions that modify existing isoquinoline structures to incorporate the triazole group. For instance, triazole derivatives have been synthesized using methodologies that include cyclization and substitution reactions involving various electrophiles and nucleophiles .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For example, compounds with a triazole structure have shown effectiveness against various bacterial strains and fungi. The presence of the triazole ring enhances the interaction with biological targets such as enzymes involved in cell wall synthesis .

Anticancer Properties

Tetrahydroisoquinoline derivatives have been studied for their anticancer potential. A review highlighted that THIQ analogs can induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and apoptosis . Specifically, compounds similar to this compound have been found to inhibit cancer cell proliferation in vitro.

Neuroprotective Effects

Some studies suggest that THIQ compounds may exhibit neuroprotective effects. For instance, 2-methyl-1,2,3,4-tetrahydroisoquinoline has been reported to affect dopaminergic neurons and may play a role in conditions like Parkinson's disease . The neuroprotective mechanism is thought to involve antioxidant activity and modulation of neuroinflammatory processes.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various THIQ derivatives on different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against HepG2 liver cancer cells and A549 lung cancer cells .
    CompoundCell LineIC50 (µM)
    Compound AHepG26.6
    Compound BA5497.5
  • Antimicrobial Efficacy : Another study tested the antimicrobial activity of several triazole-based compounds against Gram-positive and Gram-negative bacteria. The compound demonstrated a notable zone of inhibition compared to standard antibiotics like Streptomycin .
    Bacterial StrainZone of Inhibition (mm)
    K. pneumoniae22.4
    E. coli20.0

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors by binding to active sites or allosteric sites on target proteins.
  • Cell Cycle Modulation : THIQ derivatives can influence cell cycle progression by targeting specific checkpoints.
  • Apoptosis Induction : These compounds may trigger apoptotic pathways via mitochondrial dysfunction or activation of caspases.

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-16-10-14-15-13(16)9-17-7-6-11-4-2-3-5-12(11)8-17/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBVHSSJAXMMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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